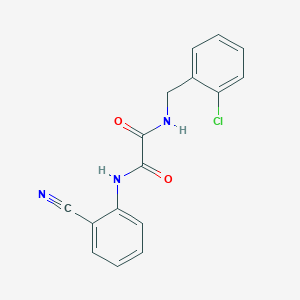

N1-(2-chlorobenzyl)-N2-(2-cyanophenyl)oxalamide

Descripción

N1-(2-Chlorobenzyl)-N2-(2-cyanophenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide scaffold substituted with a 2-chlorobenzyl group at the N1 position and a 2-cyanophenyl group at the N2 position.

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(2-cyanophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-13-7-3-1-6-12(13)10-19-15(21)16(22)20-14-8-4-2-5-11(14)9-18/h1-8H,10H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRVIYDKOOHFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=CC=C2C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-cyanophenyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N1-(2-chlorobenzyl)-N2-(2-cyanophenyl)oxalamide may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-cyanophenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted benzyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

N1-(2-chlorobenzyl)-N2-(2-cyanophenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogs with Chlorophenyl/Chlorobenzyl Substituents

Chlorinated aromatic groups are common in oxalamides for enhancing binding affinity to biological targets. Key examples include:

Key Observations :

- Antiviral Activity : Chlorophenyl derivatives (e.g., compound 14 ) exhibit antiviral activity against HIV by targeting the CD4-binding site .

- Enzyme Modulation : Halogenated phenyl groups (e.g., 3-Cl-4-F in 28 ) enhance interactions with cytochrome P450 isoforms .

- Cyanophenyl Effects: The 3-cyanophenyl group in 22 may improve metabolic stability compared to methoxy or alkyl substituents .

Analogs with Cyanophenyl Substituents

The cyano group (-CN) is an electron-withdrawing moiety that can influence electronic properties and binding interactions:

Key Observations :

- Positional Isomerism: The 2-cyanophenyl group in the target compound (vs. 3-cyano in 22) may alter steric interactions in enzyme binding pockets.

- Electron-Withdrawing Effects: Cyano and trifluoromethyl groups (e.g., 1c) enhance stability and binding to hydrophobic enzyme domains .

Analogs with Benzyloxy and Alkyl Substituents

Bulky substituents like adamantyl or benzyloxy groups impact solubility and pharmacokinetics:

Key Observations :

- Flavor Applications : S336 demonstrates regulatory approval as a savory flavor agent, highlighting the role of methoxy and pyridyl groups in taste receptor activation .

- Coordination Chemistry : Adamantyl derivatives (e.g., 6 ) form stable coordination polymers due to rigid, bulky substituents .

Structure–Activity Relationship (SAR) Trends

- Chlorine Substituents : Chlorine at the ortho position (as in the target compound) may enhance lipophilicity and membrane permeability compared to para-substituted analogs .

- Cyanophenyl vs. Methoxyphenethyl: The 2-cyanophenyl group likely increases electron deficiency, improving binding to enzymes requiring polar interactions, whereas methoxyphenethyl groups favor π-π stacking .

- Metabolic Stability: Cyano and fluorinated groups (e.g., in 1c and 28) reduce susceptibility to oxidative metabolism compared to hydroxyl or methoxy groups .

Actividad Biológica

N1-(2-chlorobenzyl)-N2-(2-cyanophenyl)oxalamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound N1-(2-chlorobenzyl)-N2-(2-cyanophenyl)oxalamide can be described by its chemical formula and structural characteristics. It features two aromatic rings substituted with chlorine and cyanide groups, which are significant for its biological activity.

Biological Activities

Research indicates that compounds with similar structures to N1-(2-chlorobenzyl)-N2-(2-cyanophenyl)oxalamide exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, studies have reported significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains .

- Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been noted in several studies. It has been evaluated for cytotoxicity against various cancer cell lines, showing promising results comparable to clinically used chemotherapeutics .

- Anti-inflammatory Effects : Similar compounds have been documented to possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

The mechanism of action for N1-(2-chlorobenzyl)-N2-(2-cyanophenyl)oxalamide is likely multifaceted:

- Receptor Interactions : It is suggested that such compounds interact with multiple biological receptors, influencing various signaling pathways involved in inflammation and cell proliferation.

- Biochemical Pathways : The compound may affect key biochemical pathways related to apoptosis and cellular stress responses, contributing to its anticancer effects .

Case Studies

A series of studies have evaluated the biological activity of N1-(2-chlorobenzyl)-N2-(2-cyanophenyl)oxalamide and related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant antibacterial activity against MRSA strains. |

| Study 2 | Anticancer Activity | Showed cytotoxic effects on various cancer cell lines with low IC50 values. |

| Study 3 | Anti-inflammatory Properties | Indicated potential in reducing inflammation markers in vitro. |

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles are crucial for understanding the therapeutic potential of N1-(2-chlorobenzyl)-N2-(2-cyanophenyl)oxalamide:

- Absorption : High lipophilicity may enhance absorption across biological membranes.

- Metabolism : Preliminary studies suggest metabolic stability, which is favorable for sustained pharmacological activity.

- Toxicity : In vitro assays indicate low cytotoxicity towards non-target cells, suggesting a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.